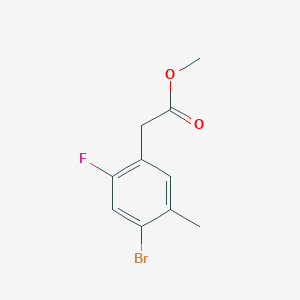

Methyl 4-bromo-2-fluoro-5-methylphenylacetate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-(4-bromo-2-fluoro-5-methylphenyl)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrFO2/c1-6-3-7(4-10(13)14-2)9(12)5-8(6)11/h3,5H,4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKTJIHHOCPOUQG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1Br)F)CC(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrFO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Molecular weight and formula of Methyl 4-bromo-2-fluoro-5-methylphenylacetate

An In-depth Technical Guide to Methyl 4-bromo-2-fluoro-5-methylphenylacetate

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of Methyl 4-bromo-2-fluoro-5-methylphenylacetate, a halogenated aromatic compound of interest in synthetic organic chemistry and drug discovery. The document details its chemical identity, physicochemical properties, a proposed synthetic route with mechanistic insights, and potential applications. This guide is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis, offering expert insights and practical methodologies.

Introduction and Chemical Identity

Methyl 4-bromo-2-fluoro-5-methylphenylacetate is a substituted phenylacetate derivative. The presence of bromine, fluorine, and methyl groups on the aromatic ring, combined with the methyl ester functionality, makes it a versatile intermediate for the synthesis of more complex molecules. Halogenated organic compounds are of significant interest in medicinal chemistry as the halogens can modulate pharmacokinetic and pharmacodynamic properties of drug candidates.

The structural features of this molecule, particularly the specific substitution pattern on the phenyl ring, suggest its potential as a building block in the synthesis of targeted therapeutic agents. The interplay of the electron-withdrawing fluoro and bromo groups and the electron-donating methyl group can influence the reactivity of the aromatic ring and the benzylic position.

Physicochemical Properties

A summary of the key physicochemical properties of Methyl 4-bromo-2-fluoro-5-methylphenylacetate is presented below. These values are calculated based on its chemical structure, as extensive experimental data for this specific compound is not widely available.

| Property | Value | Source |

| Chemical Formula | C₁₀H₁₀BrFO₂ | Calculated |

| Molecular Weight | 261.09 g/mol | Calculated |

| IUPAC Name | methyl 2-(4-bromo-2-fluoro-5-methylphenyl)acetate | |

| CAS Number | Not assigned | |

| Appearance | Expected to be a solid or oil | Inferred |

| Boiling Point | >250 °C (estimated) | Inferred[1] |

| Melting Point | Not determined | |

| Solubility | Expected to be soluble in organic solvents like dichloromethane, ethyl acetate, and methanol. | Inferred |

Proposed Synthesis Protocol

Overall Synthetic Scheme

Caption: Proposed two-step synthesis of Methyl 4-bromo-2-fluoro-5-methylphenylacetate.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 4-Bromo-2-fluoro-5-methylphenyl trifluoromethanesulfonate

-

Rationale: The hydroxyl group of the starting phenol is a poor leaving group for palladium-catalyzed cross-coupling reactions. Therefore, it is first converted to a triflate, which is an excellent leaving group.

-

Procedure:

-

To a stirred solution of 4-bromo-2-fluoro-5-methylphenol (1.0 eq) in dichloromethane (DCM, 0.5 M) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add pyridine (1.5 eq).

-

Slowly add trifluoromethanesulfonic anhydride (Tf₂O, 1.2 eq) dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

The crude product can be purified by flash column chromatography on silica gel to yield the triflate intermediate.

-

Step 2: Synthesis of Methyl 4-bromo-2-fluoro-5-methylphenylacetate

-

Rationale: A Heck-type reaction is proposed for the introduction of the acetate moiety. However, a more direct approach for phenylacetates often involves cross-coupling with a suitable C2-synthon. An alternative, and perhaps more reliable method, would be a palladium-catalyzed cross-coupling reaction with a malonate, followed by hydrolysis and decarboxylation. For the purpose of this guide, we will outline a plausible direct coupling. A related approach involves the synthesis of methyl bromo-phenylacetate from methyl phenylacetate using N-bromosuccinimide.[4]

-

Procedure:

-

To a solution of the triflate intermediate (1.0 eq) in a suitable solvent such as dimethylformamide (DMF, 0.2 M), add methyl acrylate (1.5 eq), palladium(II) acetate (Pd(OAc)₂, 0.05 eq), 1,3-bis(diphenylphosphino)propane (DPPP, 0.1 eq), and triethylamine (Et₃N, 2.0 eq).

-

Degas the reaction mixture with nitrogen or argon for 15-20 minutes.

-

Heat the reaction to 80 °C and stir for 12-16 hours, monitoring by TLC or LC-MS.

-

After completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain the final product, Methyl 4-bromo-2-fluoro-5-methylphenylacetate.

-

Potential Applications in Research and Drug Development

Substituted phenylacetic acids and their esters are important intermediates in the synthesis of various pharmaceuticals. The unique substitution pattern of Methyl 4-bromo-2-fluoro-5-methylphenylacetate makes it a valuable precursor for creating novel molecular scaffolds.

Role as a Synthetic Intermediate

This compound can serve as a key building block for more complex molecules through various chemical transformations, including:

-

Suzuki Coupling: The bromo-substituent can be readily used in palladium-catalyzed Suzuki cross-coupling reactions to introduce new aryl or heteroaryl groups.

-

Buchwald-Hartwig Amination: The bromo-group can also be a handle for the introduction of nitrogen-containing functional groups.

-

Ester Hydrolysis: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be used in amide bond formation or other derivatizations.

Hypothetical Signaling Pathway Involvement

While there is no specific data on the biological activity of this compound, its structural motifs are found in molecules that interact with various biological targets. For instance, substituted phenylacetates are precursors to non-steroidal anti-inflammatory drugs (NSAIDs). The following diagram illustrates a hypothetical scenario where a derivative of this compound could inhibit a key enzyme in a signaling pathway.

Caption: Hypothetical inhibition of a target enzyme by a derivative compound.

Safety and Handling

As with any halogenated organic compound, appropriate safety precautions should be taken when handling Methyl 4-bromo-2-fluoro-5-methylphenylacetate. It is advisable to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. For a related compound, 4-Bromo-2-fluoro-5-methylphenol, GHS hazard statements indicate it is harmful if swallowed, in contact with skin, or if inhaled.[2]

Conclusion

Methyl 4-bromo-2-fluoro-5-methylphenylacetate is a chemical intermediate with significant potential in synthetic chemistry and drug discovery. This guide has provided a detailed overview of its chemical properties, a robust synthesis strategy, and its prospective applications. The methodologies and insights presented herein are intended to support researchers in their endeavors to synthesize and utilize this and similar molecules for the advancement of science.

References

-

U.S. Environmental Protection Agency. (2025, October 15). Methyl (4-bromo-2-fluorophenyl)acetate Properties. CompTox Chemicals Dashboard. [Link]

-

PubChem. (n.d.). 4-Bromo-2-fluoro-5-methylphenol. National Center for Biotechnology Information. [Link]

-

PrepChem.com. (n.d.). Synthesis of Methyl Bromo-Phenylacetate. [Link]

Sources

Methodological & Application

Protocol for esterification of 4-bromo-2-fluoro-5-methylphenylacetic acid

An Application Guide: Protocols for the Esterification of 4-bromo-2-fluoro-5-methylphenylacetic acid

Introduction

4-bromo-2-fluoro-5-methylphenylacetic acid is a substituted aromatic carboxylic acid featuring a unique arrangement of electron-withdrawing (bromo, fluoro) and electron-donating (methyl) groups. Its derivatives, particularly esters, are valuable intermediates in medicinal chemistry and materials science. Phenylacetic acid esters are widely used as building blocks in the synthesis of pharmaceuticals, including non-steroidal anti-inflammatory drugs, and are also found in the fragrance and agrochemical industries.[1][2] The successful esterification of this specific substrate requires careful consideration of reaction conditions to ensure high yield and purity while avoiding unwanted side reactions.

This document serves as a detailed guide for researchers, providing two robust protocols for the esterification of 4-bromo-2-fluoro-5-methylphenylacetic acid: the classic Fischer-Speier acid-catalyzed method and the milder, modern Steglich carbodiimide-mediated coupling. The causality behind experimental choices, detailed step-by-step methodologies, and troubleshooting insights are provided to ensure reliable and reproducible outcomes.

Method Selection: Navigating Substrate Reactivity

The choice of esterification method is dictated by the stability of the substrate and the desired ester. The presence of halogen substituents on the phenyl ring of 4-bromo-2-fluoro-5-methylphenylacetic acid makes the molecule relatively stable, but the potential for steric hindrance and the need for mild conditions in complex syntheses warrant a comparison of available methods.

-

Fischer-Speier Esterification : This is a direct, acid-catalyzed reaction between a carboxylic acid and an excess of alcohol.[3] It is a cost-effective and straightforward method, particularly for simple, unhindered alcohols like methanol or ethanol which can serve as the solvent.[4] However, it requires strong acid catalysts (e.g., H₂SO₄) and elevated temperatures, which may not be suitable for acid-sensitive substrates.[4][5] Given the stability of the target acid, this remains a viable and economical option for producing simple alkyl esters.

-

Steglich Esterification : This method utilizes a coupling agent, typically N,N'-dicyclohexylcarbodiimide (DCC), and a nucleophilic catalyst, 4-dimethylaminopyridine (DMAP), to facilitate ester formation at room temperature.[6][7] The Steglich esterification is exceptionally mild and highly effective for sterically hindered substrates or acid-labile compounds.[8][9] It avoids the use of strong acids and high heat, making it a superior choice for preparing more complex esters or when working with delicate molecules.[6][10]

Protocol I: Fischer-Speier Esterification for Methyl 4-bromo-2-fluoro-5-methylphenylacetate

This protocol is optimized for the synthesis of the methyl ester, using an excess of methanol to drive the reaction equilibrium towards the product.

Principle and Mechanism

The Fischer esterification is a reversible nucleophilic acyl substitution reaction.[5] The process begins with the protonation of the carboxylic acid's carbonyl oxygen by a strong acid catalyst, which significantly increases the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the activated carbonyl to form a tetrahedral intermediate. Subsequent proton transfers and the elimination of a water molecule yield the final ester product.[3]

Caption: Mechanism of Fischer-Speier Esterification.

Experimental Protocol

-

Reagent Preparation : To a 250 mL round-bottomed flask equipped with a magnetic stir bar, add 4-bromo-2-fluoro-5-methylphenylacetic acid (e.g., 10.0 g, 1 eq).

-

Reaction Setup : Add anhydrous methanol (100 mL) to the flask. Methanol acts as both the reactant and the solvent.

-

Catalyst Addition : While stirring, slowly and carefully add concentrated sulfuric acid (H₂SO₄, ~1 mL, catalytic amount) to the mixture. An exothermic reaction may be observed.

-

Reflux : Attach a reflux condenser to the flask and heat the mixture to a gentle reflux (approx. 65°C) using a heating mantle.[11] Let the reaction proceed for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up - Quenching : After the reaction is complete (as indicated by TLC), cool the flask to room temperature. Slowly pour the reaction mixture into 200 mL of ice-cold water.

-

Work-up - Extraction : Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x 75 mL).

-

Work-up - Washing : Combine the organic layers and wash sequentially with a saturated sodium bicarbonate (NaHCO₃) solution (2 x 50 mL) to neutralize the excess acid, followed by a saturated sodium chloride (brine) solution (1 x 50 mL).[11][12]

-

Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification : The resulting crude oil can be purified by vacuum distillation or column chromatography on silica gel to yield the pure methyl 4-bromo-2-fluoro-5-methylphenylacetate.

Data Summary: Fischer-Speier Esterification

| Parameter | Value/Condition | Rationale |

| Substrate | 4-bromo-2-fluoro-5-methylphenylacetic acid | Starting material |

| Reagent | Anhydrous Methanol | Reactant and solvent; excess shifts equilibrium |

| Catalyst | Concentrated H₂SO₄ | Strong acid catalyst to protonate the carbonyl |

| Molar Ratio (Acid:MeOH) | 1 : large excess | Le Châtelier's principle to maximize yield[5] |

| Temperature | Reflux (~65°C) | Provides activation energy for the reaction |

| Reaction Time | 4-6 hours | Typical duration for completion; monitor by TLC |

| Expected Yield | 85-95% | Dependent on complete reaction and efficient work-up |

Protocol II: Steglich Esterification for Ethyl 4-bromo-2-fluoro-5-methylphenylacetate

This protocol details a mild, room-temperature synthesis of the ethyl ester, which is ideal for preserving sensitive functional groups and for use with more complex alcohols.

Principle and Mechanism

The Steglich esterification is a dehydration reaction facilitated by DCC and catalyzed by DMAP.[6] DCC activates the carboxylic acid by converting it into a highly reactive O-acylisourea intermediate.[8] While this intermediate can react directly with an alcohol, the reaction is often slow and prone to a side reaction where it rearranges into a stable N-acylurea. DMAP, a superior nucleophile, intercepts the O-acylisourea to form an even more reactive acylpyridinium intermediate ("active ester"). This species rapidly reacts with the alcohol to form the desired ester, regenerating the DMAP catalyst and suppressing the formation of the N-acylurea byproduct.[6][8] The thermodynamic driving force is the formation of the insoluble and stable dicyclohexylurea (DCU).[6]

Caption: Mechanism of Steglich Esterification.

Experimental Protocol

-

Reagent Preparation : In a 250 mL round-bottomed flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-bromo-2-fluoro-5-methylphenylacetic acid (1 eq), ethanol (1.2 eq), and DMAP (0.1 eq) in anhydrous dichloromethane (DCM).

-

Reaction Setup : Stir the solution at room temperature for 10 minutes.

-

DCC Addition : Cool the flask to 0°C in an ice bath. Add a solution of DCC (1.1 eq) in a small amount of anhydrous DCM dropwise over 15 minutes. A white precipitate (DCU) will begin to form.[13]

-

Reaction : Remove the ice bath and allow the mixture to stir at room temperature overnight (12-18 hours). Monitor the reaction progress by TLC.

-

Work-up - Filtration : Once the reaction is complete, cool the mixture again to 0°C to maximize precipitation of the DCU byproduct. Filter the mixture through a Celite pad or a sintered glass funnel to remove the DCU precipitate. Wash the filter cake with a small amount of cold DCM.

-

Work-up - Extraction : Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with 0.5 M HCl (2 x 50 mL) to remove residual DMAP and any unreacted DCC, followed by saturated NaHCO₃ solution (2 x 50 mL), and finally brine (1 x 50 mL).

-

Drying and Concentration : Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.

-

Purification : Purify the crude product by flash column chromatography on silica gel to obtain the pure ethyl 4-bromo-2-fluoro-5-methylphenylacetate.

Data Summary: Steglich Esterification

| Parameter | Value/Condition | Rationale |

| Substrate | 4-bromo-2-fluoro-5-methylphenylacetic acid | Starting material |

| Reagents | Ethanol, DCC, DMAP | Alcohol, coupling agent, and catalyst |

| Solvent | Anhydrous Dichloromethane (DCM) | Aprotic solvent, dissolves reactants, inert |

| Molar Ratio (Acid:Alc:DCC:DMAP) | 1 : 1.2 : 1.1 : 0.1 | Slight excess of alcohol and DCC ensures completion |

| Temperature | 0°C to Room Temperature | Mild conditions prevent side reactions[6] |

| Reaction Time | 12-18 hours | Sufficient time for reaction at ambient temperature |

| Expected Yield | 80-95% | Generally high-yielding, even for hindered substrates[13] |

General Experimental Workflow

The following diagram illustrates the comparative workflows for both protocols, from starting material to purified product.

Caption: Comparative workflow for esterification protocols.

Safety and Handling

-

Concentrated Sulfuric Acid (H₂SO₄) : Highly corrosive. Always wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Add acid slowly to the alcohol to dissipate heat.

-

DCC (N,N'-dicyclohexylcarbodiimide) : A potent skin allergen and irritant.[10] Handle with extreme care in a well-ventilated fume hood. Avoid inhalation of dust and skin contact.

-

Dichloromethane (DCM) : A volatile organic solvent. Use only in a fume hood.

-

General Precautions : All reactions should be conducted in a well-ventilated laboratory fume hood. Consult the Safety Data Sheets (SDS) for all chemicals before use.

Conclusion

Both the Fischer-Speier and Steglich esterification methods are effective for the synthesis of esters from 4-bromo-2-fluoro-5-methylphenylacetic acid. The Fischer protocol offers a simple, cost-effective route for producing simple alkyl esters, provided the potential for harsh conditions is acceptable. For more valuable, complex, or sterically hindered alcohols, or when working with substrates that are sensitive to acid and heat, the Steglich protocol is the superior choice, offering mild conditions and high yields. The selection of the appropriate protocol will ultimately depend on the specific target molecule, scale of the reaction, and the available laboratory resources.

References

-

Organic Chemistry Portal. (n.d.). Steglich Esterification. Retrieved from [Link]

-

Wikipedia. (n.d.). Steglich esterification. Retrieved from [Link]

-

Scribd. (n.d.). Steglich Esterification. Retrieved from [Link]

-

SynArchive. (n.d.). Steglich Esterification. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Acid to Ester - Common Conditions. Retrieved from [Link]

-

VNU Journal of Science. (2020). A Challenging Classic Coupling: Esterification of Camphoric Acid - a Steric-Hindered Polar Carboxylic Acid and Solanesol. Retrieved from [Link]

-

Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522–524. Retrieved from [Link]

-

Jordan, A., Whymark, K. D., Sydenham, J., & Sneddon, H. F. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry, 23(17), 6405–6413. Retrieved from [Link]

-

Ibrahimova, M. J., et al. (2023). SYNTHESIS, PROPERTIES AND APPLICATIONS OF ESTERS OF PHENYLACETIC ACID. Processes of Petrochemistry and Oil-Refining, 24(2), 154-171. Retrieved from [Link]

-

Pearson+. (n.d.). Show how Fischer esterification might be used to form the following.... Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [Link]

-

Chemistry Steps. (2021, November 18). Fischer Esterification. Retrieved from [Link]

-

University of Missouri-St. Louis. (n.d.). Lab5 procedure esterification. Retrieved from [Link]

-

OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. Retrieved from [Link]

Sources

- 1. ppor.az [ppor.az]

- 2. chemimpex.com [chemimpex.com]

- 3. Fischer Esterification [organic-chemistry.org]

- 4. Acid to Ester - Common Conditions [commonorganicchemistry.com]

- 5. Fischer Esterification - Chemistry Steps [chemistrysteps.com]

- 6. Steglich esterification - Wikipedia [en.wikipedia.org]

- 7. synarchive.com [synarchive.com]

- 8. Steglich Esterification [organic-chemistry.org]

- 9. scribd.com [scribd.com]

- 10. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02251B [pubs.rsc.org]

- 11. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 12. personal.tcu.edu [personal.tcu.edu]

- 13. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]

Using Methyl 4-bromo-2-fluoro-5-methylphenylacetate as a pharmaceutical intermediate

Executive Summary & Strategic Utility

Methyl 4-bromo-2-fluoro-5-methylphenylacetate represents a high-value "privileged scaffold" in modern medicinal chemistry. Its structural architecture offers a trifecta of strategic advantages for drug discovery, particularly in the development of kinase inhibitors (e.g., MEK/ERK pathways) and CRTH2 antagonists.

The "Tri-Vector" Chemical Profile

-

The 4-Bromo Handle (Vector A): A highly reactive site for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), allowing for the rapid elaboration of biaryl systems essential for hydrophobic pocket binding.

-

The 2-Fluoro Substituent (Vector B): Positioned ortho to the acetate tail, this fluorine atom exerts a profound electronic effect. It lowers the pKa of the metabolic "soft spot" on the phenyl ring, blocking oxidative metabolism while modulating the conformational entropy of the final drug molecule [1].

-

The Acetate Tail (Vector C): The methyl ester serves as a masked carboxylic acid. It allows for high-throughput organic solubility during intermediate steps and can be selectively hydrolyzed to the free acid or converted to amides/oxindoles in late-stage synthesis.

Synthetic Workflow: Biaryl Construction via Suzuki-Miyaura Coupling[1]

The primary application of this intermediate is the construction of biaryl cores. The following protocol addresses the specific challenge of coupling an aryl bromide in the presence of an enolizable ester and an ortho-fluorine group.

Reaction Logic & Causality

-

Catalyst Selection: We utilize Pd(dppf)Cl₂·DCM over Pd(PPh₃)₄. The bidentate dppf ligand prevents catalyst decomposition at the elevated temperatures required for sterically crowded substrates (due to the 5-methyl group).

-

Base Selection: Strong bases (e.g., KOtBu, NaH) are strictly prohibited . The alpha-protons of the phenylacetate group are acidic; strong bases will trigger Claisen self-condensation or ester hydrolysis. We employ Potassium Phosphate (

) or Cesium Carbonate ( -

Solvent System: A 1,4-Dioxane/Water (4:1) mixture is chosen to solubilize both the lipophilic organic halide and the inorganic base.

Visualization of Synthetic Pathway

Figure 1: Step-wise elaboration of the scaffold into a bioactive acid derivative.

Detailed Experimental Protocol

Objective: Synthesis of Methyl 4-(aryl)-2-fluoro-5-methylphenylacetate via Suzuki Coupling.

Materials & Reagents

| Reagent | Equivalents | Role | Critical Note |

| Methyl 4-bromo-2-fluoro-5-methylphenylacetate | 1.0 equiv | Limiting Reagent | Purity >97% required |

| Aryl Boronic Acid | 1.2 – 1.5 equiv | Nucleophile | Excess ensures complete conversion |

| Pd(dppf)Cl₂·DCM | 0.03 – 0.05 equiv | Catalyst | Store under Argon |

| 2.5 equiv | Base | Use anhydrous powder | |

| 1,4-Dioxane | [0.2 M] | Solvent | Must be degassed |

| Water | [0.8 M] | Co-solvent | Degassed |

Step-by-Step Methodology

Step 1: Inert Atmosphere Preparation (The "Self-Validating" Step)

-

Action: Charge a reaction vial with the aryl bromide, boronic acid, and base. Cap with a septum.

-

Action: Evacuate the vial under high vacuum and backfill with Argon. Repeat this cycle 3 times .

-

Reasoning: Oxygen poisons the Pd(0) active species, leading to homocoupling of the boronic acid (oxidative dimerization) rather than the desired cross-coupling. If the reaction turns black immediately upon heating, oxygen was present.

Step 2: Solvent Degassing & Addition

-

Action: Separately sparge the 1,4-Dioxane/Water mixture with Argon for 15 minutes.

-

Action: Add the solvent mixture via syringe to the reaction vial.

-

Action: Add the Pd catalyst last under a positive stream of Argon.

Step 3: Reaction & Monitoring

-

Action: Heat the mixture to 90°C in a heating block. Stir vigorously (800 rpm).

-

Action: Monitor via LC-MS or TLC at t=1h and t=4h.

-

Endpoint: Disappearance of the bromide peak (Starting Material).

-

Troubleshooting: If conversion stalls at <50%, add an additional 0.02 equiv of catalyst and stir for 2 more hours.

Step 4: Workup & Isolation

-

Action: Cool to room temperature.[1][2] Dilute with Ethyl Acetate (EtOAc) and filter through a Celite pad to remove Palladium black.

-

Action: Wash the filtrate with Brine (saturated NaCl). Dry over

. -

Action: Concentrate under reduced pressure.[2] Purify via Flash Column Chromatography (Hexanes:EtOAc gradient).

Quality Control & Troubleshooting Logic

Decision Logic for Optimization

The following diagram illustrates the decision-making process when encountering common synthetic hurdles with this specific scaffold.

Figure 2: Troubleshooting logic flow for optimizing yield and purity.

Analytical Specifications

-

HPLC Purity: >98.0% (Area %) at 254 nm.

-

1H NMR (CDCl3):

-

Look for the diagnostic doublet for the 2-Fluoro (coupling to aromatic protons).

-

Confirm the singlet for the methyl ester (~3.7 ppm) and the singlet for the benzylic methylene (~3.6 ppm).

-

-

Fluorine NMR: Essential to confirm the integrity of the C-F bond (typically ~ -110 to -120 ppm).

References

-

Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

-

BenchChem. (2025).[2] Application Notes and Protocols for the Suzuki Coupling Reaction of Methyl Phenylacetate Derivatives. Link

-

Thermo Fisher Scientific. (2024). Methyl 4-bromo-2-fluorophenylacetate Product Specifications. Link

Sources

Application Notes and Protocols: Reagents for Nucleophilic Aromatic Substitution of Fluorinated Phenylacetates

Introduction

The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern drug discovery.[1][2][3] Fluorinated building blocks, such as fluorinated phenylacetates, are invaluable intermediates for synthesizing novel therapeutic agents.[2][4] The carbon-fluorine bond, owing to its high strength and the high electronegativity of fluorine, can significantly enhance a molecule's metabolic stability, binding affinity, and pharmacokinetic profile.[1][2] Nucleophilic aromatic substitution (SNAr) of fluorinated phenylacetates provides a powerful and versatile method for introducing a wide range of functionalities, enabling the rapid generation of compound libraries for drug screening.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the selection of reagents and the execution of protocols for the nucleophilic substitution of fluorinated phenylacetates. We will delve into the underlying mechanistic principles, provide detailed experimental procedures, and offer insights into reaction optimization and troubleshooting.

Mechanistic Insights: The SNAr Pathway

Nucleophilic aromatic substitution on electron-deficient aromatic rings, such as those found in fluorinated phenylacetates, typically proceeds through a two-step addition-elimination mechanism, also known as the SNAr mechanism.[5][6][7][8]

Step 1: Nucleophilic Attack and Formation of the Meisenheimer Complex

The reaction is initiated by the attack of a nucleophile on an electron-deficient carbon atom of the aromatic ring, specifically a carbon bearing a fluorine atom. This attack is the rate-determining step as it temporarily disrupts the aromaticity of the ring.[8] The presence of electron-withdrawing groups, such as the acetate moiety and additional fluorine atoms, is crucial as they activate the ring towards nucleophilic attack by lowering its electron density.[5][6] This initial addition results in the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[5][7]

Step 2: Elimination of the Leaving Group and Restoration of Aromaticity

In the second, faster step, the leaving group, in this case, a fluoride ion, is expelled, and the aromaticity of the ring is restored.[8] While the C-F bond is the strongest single bond to carbon, the rate-determining step is the initial nucleophilic attack, not the cleavage of the C-F bond.[6] The high electronegativity of fluorine actually accelerates the reaction by activating the ring towards attack.[6]

Visualizing the SNAr Mechanism

Caption: The SNAr mechanism for fluorinated phenylacetates.

Selecting the Right Reagents: A Guide for Success

The success of a nucleophilic aromatic substitution reaction hinges on the appropriate selection of the nucleophile, base, and solvent.

Common Nucleophiles

A wide array of nucleophiles can be employed in the SNAr of fluorinated phenylacetates, allowing for the introduction of diverse functional groups.

| Nucleophile Class | Examples | Resulting Functional Group |

| Amines | Primary and secondary amines, anilines, heterocycles (e.g., phenothiazine) | Aryl amines |

| Alcohols/Alkoxides | Alcohols in the presence of a base, or pre-formed alkoxides | Aryl ethers |

| Thiols/Thiolates | Thiols in the presence of a base, or pre-formed thiolates | Aryl thioethers |

| Organometallics | Organolithium or Grignard reagents | C-C bond formation |

| Azoles | Imidazoles, triazoles, pyrazoles | N-Aryl azoles |

| Carboxylic Acids | Carboxylic acids in the presence of a base | Aryl esters |

The Role of the Base

In reactions involving protic nucleophiles such as amines, alcohols, and thiols, a base is required to deprotonate the nucleophile, thereby increasing its nucleophilicity. The choice of base can significantly influence the reaction outcome, including selectivity and yield.

| Base | Common Solvents | Key Characteristics |

| Potassium Carbonate (K₂CO₃) | DMF, DMSO | A common and cost-effective base. Can sometimes lead to multi-substitution in highly activated systems.[9] |

| Potassium Phosphate (K₃PO₄) | Acetonitrile (MeCN) | A milder base that often provides better regioselectivity for mono-substitution, especially with highly reactive polyfluoroarenes.[9][10] |

| Cesium Fluoride (CsF) | DMF, DMSO | Often used in fluorination reactions, but can be costly.[11] |

Solvent Selection

The choice of solvent is critical for dissolving the reactants and facilitating the reaction. Polar aprotic solvents are generally preferred for SNAr reactions as they can solvate the cation of the base while leaving the nucleophile relatively free to react.

| Solvent | Abbreviation | Properties |

| N,N-Dimethylformamide | DMF | High boiling point, excellent solvating power. |

| Dimethyl Sulfoxide | DMSO | High boiling point, excellent solvating power, can be difficult to remove. |

| Acetonitrile | MeCN | Lower boiling point, good for reactions requiring milder conditions. |

| Tetrahydrofuran | THF | Commonly used for reactions involving organometallic reagents.[12] |

Experimental Protocols

The following protocols are provided as a general guideline and may require optimization for specific substrates and nucleophiles.

General Protocol for Amination of a Fluorinated Phenylacetate

This protocol describes a typical procedure for the reaction of a fluorinated phenylacetate with an amine nucleophile.

Materials:

-

Fluorinated phenylacetate (1.0 equiv)

-

Amine nucleophile (1.1 - 1.5 equiv)

-

Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄) (2.0 equiv)

-

Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

-

Argon or Nitrogen gas supply

-

Standard laboratory glassware (round-bottom flask, condenser, etc.)

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add the fluorinated phenylacetate (1.0 equiv) and the chosen base (2.0 equiv).

-

Add the anhydrous solvent (DMF or MeCN) to the flask.

-

Add the amine nucleophile (1.1 - 1.5 equiv) to the reaction mixture via syringe.

-

Heat the reaction mixture to the desired temperature (typically between 60-100 °C) and stir for the required time (monitor by TLC or LC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired N-aryl phenylacetate.

Visualizing the Experimental Workflow

Caption: General workflow for the amination of fluorinated phenylacetates.

Troubleshooting and Optimization

| Issue | Potential Cause | Suggested Solution |

| Low or No Conversion | Insufficiently activated substrate | Consider a more electron-deficient phenylacetate or a stronger nucleophile. |

| Reaction temperature too low | Gradually increase the reaction temperature. | |

| Inactive nucleophile | Ensure the base is strong enough to deprotonate the nucleophile. | |

| Formation of Multiple Products | Reaction conditions too harsh | Use a milder base (e.g., K₃PO₄ instead of K₂CO₃) and a lower reaction temperature.[9] |

| Over-reaction | Carefully monitor the reaction progress and stop it once the desired product is formed. | |

| Decomposition of Starting Material or Product | High reaction temperature | Reduce the reaction temperature and/or shorten the reaction time. |

| Unstable substrate/product | Consider a different synthetic route or protecting group strategy. |

Conclusion

The nucleophilic aromatic substitution of fluorinated phenylacetates is a robust and highly adaptable method for the synthesis of a wide range of functionalized aromatic compounds. A thorough understanding of the SNAr mechanism, coupled with the judicious selection of reagents and reaction conditions, is paramount for achieving high yields and selectivities. The protocols and guidelines presented in this application note serve as a valuable resource for researchers engaged in the design and synthesis of novel molecules for drug discovery and development.

References

Sources

- 1. pharmacyjournal.org [pharmacyjournal.org]

- 2. apolloscientific.co.uk [apolloscientific.co.uk]

- 3. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. preprints.org [preprints.org]

- 10. Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

The Strategic Role of Methyl 4-bromo-2-fluoro-5-methylphenylacetate in the Rapid Assembly of Drug Discovery Libraries

Introduction: The Value Proposition of a Multifunctional Scaffolding Unit

In the landscape of contemporary drug discovery, the efficient construction of diverse and medicinally relevant small molecule libraries is paramount. The strategic selection of building blocks is a critical determinant of success in this endeavor. Methyl 4-bromo-2-fluoro-5-methylphenylacetate emerges as a highly valuable, yet underutilized, scaffold. Its utility lies in the orthogonal reactivity of its functional groups and the advantageous physicochemical properties imparted by its unique substitution pattern. The presence of a bromine atom, a methyl ester, and a fluorine atom on a phenylacetate core provides multiple avenues for diversification, allowing for the rapid generation of novel chemical entities with desirable drug-like properties.

The fluorinated phenylacetic acid motif is of particular interest in medicinal chemistry. The fluorine atom can enhance metabolic stability, modulate pKa, and improve binding affinity to target proteins.[1][2][3] The strategic placement of the fluorine atom at the 2-position of the phenyl ring in the title compound is expected to influence the conformation of appended substituents, potentially leading to enhanced target engagement. The methyl group at the 5-position provides an additional point for structure-activity relationship (SAR) studies, influencing lipophilicity and steric interactions.[4] This application note will provide a detailed guide for researchers, scientists, and drug development professionals on the effective utilization of methyl 4-bromo-2-fluoro-5-methylphenylacetate in the synthesis of compound libraries for drug discovery.

Physicochemical Properties and Reactivity Profile

A comprehensive understanding of the physicochemical properties of methyl 4-bromo-2-fluoro-5-methylphenylacetate is essential for its effective application. The table below summarizes key computed and experimental properties for the closely related compound, methyl (4-bromo-2-fluorophenyl)acetate, which can serve as a reasonable proxy.

| Property | Value | Source |

| Molecular Weight | 249.08 g/mol | N/A |

| LogP | 2.81 | [5] |

| Boiling Point | 265 °C | [5] |

| Melting Point | 74.6 °C | [5] |

| Water Solubility | 4.77e-3 g/L | [5] |

The reactivity of methyl 4-bromo-2-fluoro-5-methylphenylacetate is governed by its three key functional groups:

-

Aryl Bromide: The carbon-bromine bond is a versatile handle for a wide range of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions.[6][7][8] These reactions are foundational for introducing diverse aromatic, alkynyl, and amino substituents, respectively.

-

Methyl Ester: The ester functionality can be readily hydrolyzed to the corresponding carboxylic acid, which can then be coupled with a variety of amines to form amides.[9][10] Alternatively, the ester can be directly converted to amides under certain conditions.[10] It can also be reduced to the corresponding alcohol.[11]

-

Fluorine and Methyl Substitution: The electronic effects of the fluorine (electron-withdrawing) and methyl (electron-donating) groups influence the reactivity of the aromatic ring and the acidity of the benzylic protons.

Application in Library Synthesis: Core Reaction Protocols

The following section details robust and validated protocols for the derivatization of methyl 4-bromo-2-fluoro-5-methylphenylacetate. These protocols are designed to be broadly applicable to a range of coupling partners, facilitating the generation of diverse compound libraries.

Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds, enabling the introduction of a wide array of aryl and heteroaryl moieties.[12][13]

Workflow Diagram:

Caption: Workflow for the Suzuki-Miyaura cross-coupling reaction.

Detailed Protocol:

-

Reaction Setup: To a dry Schlenk tube, add methyl 4-bromo-2-fluoro-5-methylphenylacetate (1.0 eq.), the desired arylboronic acid or boronate ester (1.2 eq.), and a suitable base such as potassium carbonate (2.0 eq.).

-

Catalyst Addition: Add a palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq.).

-

Solvent and Degassing: Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (e.g., 4:1 v/v). Degas the reaction mixture by bubbling with argon or nitrogen for 15-20 minutes.

-

Reaction: Heat the reaction mixture to 80-100 °C and monitor the progress by TLC or LC-MS.

-

Workup: Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Note: Dehalogenation can be a side reaction in Suzuki couplings.[14] Careful selection of the base, catalyst, and temperature can minimize this.

Protocol 2: Palladium-Catalyzed Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between the aryl bromide and a terminal alkyne, introducing a linear and rigid alkynyl linker.[7][15][16]

Workflow Diagram:

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. mdpi.com [mdpi.com]

- 3. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. CompTox Chemicals Dashboard [comptox.epa.gov]

- 6. researchgate.net [researchgate.net]

- 7. Sonogashira Coupling [organic-chemistry.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. studylib.net [studylib.net]

- 10. Base-promoted direct amidation of esters: beyond the current scope and practical applications - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03524C [pubs.rsc.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Oxygen-Substituted Allylboronates with Aryl/Vinyl (Pseudo)Halides [organic-chemistry.org]

- 13. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Aqueous Sonogashira coupling of aryl halides with 1-alkynes under mild conditions: use of surfactants in cross-coupling reactions - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 16. Sonogashira coupling - Wikipedia [en.wikipedia.org]

Application Note: Preparation of Stable Lipoxin Analogs Using Halogenated Phenylacetate Building Blocks

This Application Note is designed for researchers in medicinal chemistry and lipid mediator profiling. It details the synthesis of metabolically stable Lipoxin A4 (LXA4) analogs, specifically focusing on the 16-(para-fluorophenoxy) class, using halogenated phenylacetate derivatives as the critical building blocks for the lower chain.

Executive Summary

Native Lipoxin A4 (LXA4) is a potent pro-resolving mediator but suffers from rapid metabolic inactivation in vivo (t1/2 < minutes). The primary deactivation route is the oxidation of the C15-hydroxyl group by 15-hydroxyprostaglandin dehydrogenase (15-PGDH), followed by

To overcome this, stable analogs are synthesized by modifying the

Retrosynthetic Analysis & Strategy

The synthesis relies on a convergent Horner-Wadsworth-Emmons (HWE) strategy.[1] The molecule is disconnected at the C14-C15 bond.[1]

-

Fragment A (Upper Chain): An aldehyde containing the triene/epoxide core (often derived from chiral pool precursors like D-ribose or ascorbic acid).[1]

-

Fragment B (Lower Chain): A

-ketophosphonate derived from the halogenated phenylacetate building block .[1]

Mechanistic Logic

The "halogenated phenylacetate" is not the final drug but the precursor to the phosphonate linker.

-

Metabolic Blockade: The bulky phenyl ring prevents 15-PGDH binding.[1]

-

Electronic Stabilization: The para-fluorine atom blocks cytochrome P450-mediated

-oxidation at the varying phenyl position.[1]

Figure 1: Retrosynthetic logic identifying the Halogenated Phenylacetate as the origin of the stable tail.

Materials & Reagents

| Reagent Class | Specific Chemical | Role |

| Building Block | Methyl 2-(4-fluorophenoxy)acetate | Precursor for the stable tail.[1] |

| Phosphonate Source | Dimethyl methylphosphonate (DMMP) | Generates the HWE reagent. |

| Base | n-Butyllithium (n-BuLi, 1.6M or 2.5M) | Lithiation of DMMP.[1] |

| Coupling Partner | Chiral Epoxy-Aldehyde (Upper Chain) | Provides the LXA4 core.[1] |

| Reducing Agent | (+)-B-chlorodiisopinocampheylborane (DIP-Cl) | Asymmetric reduction of C15 ketone.[1] |

| Solvents | THF (Anhydrous), Toluene | Reaction media.[2] |

Detailed Protocol

Phase 1: Synthesis of the Lower Chain (Ketophosphonate)

This phase transforms the halogenated phenylacetate into the reactive phosphonate linker.

Reaction:

-

Preparation of Lithiated Phosphonate:

-

Flame-dry a 250 mL round-bottom flask (RBF) and purge with Argon.

-

Add Dimethyl methylphosphonate (DMMP) (2.0 equiv) and anhydrous THF (10 mL/g).

-

Cool to -78°C (Dry ice/acetone bath).

-

Dropwise add n-BuLi (2.1 equiv) over 20 minutes.[1]

-

Critical: Stir for 30 minutes at -78°C to ensure complete formation of the lithiated species (

).

-

-

Addition of the Building Block:

-

Dissolve Methyl 2-(4-fluorophenoxy)acetate (1.0 equiv) in minimal anhydrous THF.

-

Add this solution dropwise to the lithiated phosphonate at -78°C.

-

Stir for 1 hour at -78°C, then allow to warm to 0°C over 2 hours.

-

Observation: The solution typically turns pale yellow.[1]

-

-

Quench & Workup:

-

Quench with saturated

solution. -

Extract with Ethyl Acetate (3x).

-

Wash combined organics with brine, dry over

, and concentrate. -

Purification: Flash chromatography (SiO2, Hexane/EtOAc gradient).

-

Product: Dimethyl (2-oxo-3-(4-fluorophenoxy)propyl)phosphonate.[1]

-

Phase 2: Convergent Assembly (HWE Coupling)

This step links the stable tail to the lipoxin core.

-

Activation:

-

Dissolve the Ketophosphonate (from Phase 1, 1.2 equiv) in anhydrous THF.

-

Add NaH (60% dispersion, 1.1 equiv) at 0°C. Stir until gas evolution ceases (formation of the phosphonate carbanion).

-

-

Coupling:

-

Add the Upper Chain Aldehyde (1.0 equiv) dissolved in THF.

-

Stir at room temperature for 12–18 hours.

-

Monitor: TLC should show disappearance of the aldehyde.

-

-

Result: Formation of the

-unsaturated ketone (enone) at the C15 position.[1]

Phase 3: Stereoselective Reduction (The Stability Key)

The C15-OH configuration is vital for receptor binding (S-configuration usually required for native activity, though 15-epi (R) has unique aspirin-triggered activity).[1]

-

Reagent: Use (R)-Alpine-Borane or (+)-DIP-Cl for high enantioselectivity.[1]

-

Procedure:

-

Dissolve the enone in THF at -20°C.

-

Add (+)-DIP-Cl (1.5 equiv).[1]

-

Stir for 24–48 hours at -20°C to 0°C.

-

Quench: Oxidative workup with acetaldehyde (to sequester pinene) or ethanolamine.

-

-

Outcome: Yields the 15(S)-alcohol (or 15(R) depending on chiral reagent choice) with high ee.[1]

Experimental Workflow Diagram

Figure 2: Step-by-step synthetic workflow from phenylacetate precursor to final analog.

Quality Control & Validation

To ensure the integrity of the "halogenated phenylacetate" incorporation and final stability:

| Technique | Parameter | Acceptance Criteria |

| 1H NMR | Phenyl Ring Signals | Distinct doublets/multiplets in aromatic region (6.9–7.2 ppm).[1] |

| 19F NMR | Fluorine Integration | Single sharp peak (approx -120 ppm relative to CFCl3).[1] Confirms halogen presence.[1][3] |

| HPLC-UV | Tetraene Chromophore | |

| Chiral HPLC | C15 Enantiomeric Excess | >95% ee (Critical for biological specificity). |

| LC-MS/MS | Fragmentation | Parent ion [M-H]- and characteristic daughter ions for the fluorophenoxy tail.[1] |

Troubleshooting Guide

-

Problem: Low yield in Phase 1 (Phosphonate synthesis).

-

Problem: Poor stereocontrol at C15.

-

Cause: Temperature fluctuation during DIP-Cl reduction.[1]

-

Solution: Maintain strict cryogenic conditions (-20°C) and extend reaction time rather than increasing temperature.

-

-

Problem: Decomposition during purification.

References

-

Serhan, C. N., et al. (1995). Design of lipoxin A4 stable analogs that block transmigration and adhesion of human neutrophils. Biochemistry .

-

Petasis, N. A., et al. (2008). Design and synthesis of benzo-lipoxin A4 analogs with enhanced stability and potent anti-inflammatory properties. Bioorganic & Medicinal Chemistry Letters .

-

Guilford, W. J., et al. (2004). Novel 3-oxa lipoxin A4 analogues with enhanced chemical and metabolic stability have anti-inflammatory activity in vivo. Journal of Medicinal Chemistry .

-

O'Sullivan, T. P., et al. (2007). Aromatic Lipoxin A4 and Lipoxin B4 Analogues Display Potent Biological Activities. Journal of Medicinal Chemistry .

Sources

Cross-coupling reaction procedures for brominated phenyl esters

Application Note: Chemoselective Cross-Coupling of Brominated Phenyl Esters

Executive Summary

Brominated phenyl esters (e.g., 4-bromophenyl acetate) present a unique chemoselectivity challenge in transition-metal catalysis.[1] Unlike alkyl esters, phenyl esters are "activated" electrophiles. They are highly susceptible to:

-

Nucleophilic attack at the carbonyl carbon (saponification/transesterification) by strong bases (e.g., alkoxides, hydroxides).[1]

-

Competitive Oxidative Addition where Palladium inserts into the C(acyl)–O bond rather than the C–Br bond, leading to decarbonylation or unwanted ketone formation.

This guide provides validated protocols to achieve exclusive C–Br coupling while preserving the labile ester moiety. The core strategy utilizes weak inorganic bases (K₃PO₄, Cs₂CO₃) paired with highly active, bulky phosphine ligands (SPhos, BrettPhos) to drive the catalytic cycle under mild conditions.

Mechanistic Analysis & Challenge

Standard cross-coupling protocols often employ Sodium tert-butoxide (NaOtBu) or aqueous Sodium Hydroxide (NaOH).[1] For phenyl esters, these conditions are catastrophic.

The Chemoselectivity Divergence

The diagram below illustrates the kinetic competition between the desired cross-coupling and the two primary failure modes: Hydrolysis (pathway A) and C–O Insertion (pathway B).

Figure 1: Kinetic competition in the coupling of bromophenyl esters. Green paths indicate the desired reaction; red paths indicate failure modes.

Protocol 1: Chemoselective Suzuki-Miyaura Coupling

Objective: C–C bond formation.[1] Critical Factor: Use of anhydrous Potassium Phosphate (K₃PO₄) to prevent hydrolysis.[1] Catalyst System: Pd(OAc)₂ / SPhos. SPhos is electron-rich and bulky, accelerating oxidative addition at the C–Br bond even at moderate temperatures, outcompeting C–O insertion [1].

Materials

-

Substrate: 4-Bromophenyl acetate (1.0 equiv)[1]

-

Boronic Acid: Arylboronic acid (1.2 equiv)[1]

-

Catalyst: Palladium(II) Acetate [Pd(OAc)₂] (1 mol%)[1]

-

Ligand: SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (2 mol%)[1]

-

Base: K₃PO₄ (Tribasic potassium phosphate), finely ground, anhydrous (2.0 equiv)[1]

Step-by-Step Methodology

-

Pre-complexation: In a glovebox or under Argon, add Pd(OAc)₂ (2.2 mg, 0.01 mmol) and SPhos (8.2 mg, 0.02 mmol) to a reaction vial. Add 1 mL of anhydrous Toluene. Stir at RT for 5 minutes until the solution turns a clear orange/yellow (generation of active Pd(0) species).

-

Substrate Addition: Add the bromophenyl ester (1.0 mmol), arylboronic acid (1.2 mmol), and anhydrous K₃PO₄ (424 mg, 2.0 mmol).

-

Solvent Adjustment: Add remaining Toluene to reach a concentration of 0.2 M (total 5 mL).

-

Reaction: Seal the vial with a PTFE-lined cap. Heat to 80°C for 4–12 hours.

-

Note: Do not exceed 100°C; higher temperatures increase the risk of ester cleavage.

-

-

Work-up: Cool to RT. Filter through a pad of Celite to remove inorganic salts. Rinse with Ethyl Acetate.[2]

-

Purification: Concentrate in vacuo. Purify via flash chromatography (Hexanes/EtOAc). Avoid using methanol in the column if the ester is extremely labile.

Protocol 2: Base-Sensitive Buchwald-Hartwig Amination

Objective: C–N bond formation.[1][2][3] Critical Factor: Replacing the standard NaOtBu base (which destroys phenyl esters immediately) with Cesium Carbonate (Cs₂CO₃).[1] Catalyst System: BrettPhos Pd G4 . Weak bases like carbonate are usually too slow for amination. To compensate, we must use a "Fourth Generation" (G4) precatalyst which ensures rapid oxidative addition and amine binding without requiring a strong base to drive the deprotonation [2].

Materials

-

Substrate: 4-Bromophenyl acetate (1.0 equiv)[1]

-

Amine: Primary or Secondary amine (1.2 equiv)

-

Precatalyst: BrettPhos Pd G4 (1–2 mol%)[1]

-

Alternative: RuPhos Pd G4 (for secondary amines), XPhos Pd G4 (for primary amines).[1]

-

-

Base: Cesium Carbonate (Cs₂CO₃) (2.0 equiv) - Must be dry/granular.[1]

-

Solvent: t-Amyl Alcohol (preferred) or 1,4-Dioxane (anhydrous).[1]

Step-by-Step Methodology

-

Setup: Oven-dry a reaction tube containing a magnetic stir bar. Cool under a stream of Nitrogen/Argon.

-

Solids Addition: Add BrettPhos Pd G4 (18 mg, 0.02 mmol for 1 mmol scale), Cs₂CO₃ (650 mg, 2.0 mmol), and the bromophenyl ester (1.0 mmol).

-

Liquids Addition: Add the amine (1.2 mmol) and anhydrous t-Amyl alcohol (5 mL, 0.2 M).

-

Why t-Amyl alcohol? It solubilizes the carbonate base better than toluene but is bulky enough to prevent nucleophilic attack on the ester.

-

-

Degassing: Sparge the mixture with Argon for 2 minutes (or freeze-pump-thaw).

-

Reaction: Seal and heat to 90°C for 8–16 hours.

-

Monitoring: Check TLC.[2] If the ester is hydrolyzing (phenol spot appearing), lower temp to 70°C and extend time.

-

-

Work-up: Dilute with Diethyl Ether, filter through Celite, and concentrate.

Troubleshooting & Optimization Logic

Use the following decision matrix to troubleshoot low yields or side reactions.

Figure 2: Troubleshooting logic for base-sensitive cross-coupling.

Comparative Data: Base Effects on Phenyl Ester Stability

| Base | pKa (conj.[1] acid) | Ester Compatibility | Reaction Rate (C-N) | Recommendation |

| NaOtBu | ~17 | Poor (Rapid cleavage) | Fast | AVOID |

| K₃PO₄ | ~12 | Good (Anhydrous) | Moderate | Standard for Suzuki |

| Cs₂CO₃ | ~10 | Excellent | Slow (Requires G4 Cat) | Standard for Buchwald |

| K₂CO₃ | ~10 | Excellent | Slow | Alternative for Suzuki |

References

-

Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685–4696. [Link]

-

Bruno, N. C., Niljianskul, N., & Buchwald, S. L. (2014). N-Substituted 2-Aminobiphenylpalladium Methanesulfonate Precatalysts and Their Use in C–C and C–N Cross-Couplings. The Journal of Organic Chemistry, 79(9), 4161–4166. [Link]

-

Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[1] [Link]

-

Surry, D. S., & Buchwald, S. L. (2011).[1] Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50.[1] [Link]

Sources

Validation & Comparative

H-NMR spectrum analysis of Methyl 4-bromo-2-fluoro-5-methylphenylacetate

A Comparative Technical Guide for Structural Validation

Executive Summary

Methyl 4-bromo-2-fluoro-5-methylphenylacetate is a densely functionalized aromatic scaffold often employed as a late-stage intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and kinase inhibitors. Its structural complexity—specifically the tetrasubstituted benzene ring containing both fluorine and bromine—presents unique challenges in NMR characterization.

This guide provides a definitive analysis of the

Structural Analysis & Numbering

To ensure accurate assignment, we use the following numbering scheme based on IUPAC priority, where the acetate side chain dictates position 1.

Figure 1: Structural connectivity and key NMR-active sites. Note the critical position of Fluorine at C2, which splits nearby protons.

Detailed Spectral Assignment (CDCl )

The presence of the

Predicted Chemical Shifts & Multiplicities (400 MHz)

| Proton Environment | Position | Multiplicity | Assignment Logic | ||

| Aromatic H3 | C3 | 7.35 – 7.45 | Doublet (d) | Ortho to F. Deshielded by adjacent Br and F. Large coupling constant is diagnostic. | |

| Aromatic H6 | C6 | 7.05 – 7.15 | Doublet (d) | Meta to F. Shielded relative to H3 due to alkyl neighbors. Smaller coupling constant.[1] | |

| Ester -OCH | Side Chain | 3.70 | Singlet (s) | - | Isolated spin system. Characteristic methoxy ester shift. |

| Benzylic -CH | C1 | 3.65 | Singlet (d*) | Usually a singlet, but high-field (>400 MHz) may show "long-range" doublet splitting from F. | |

| Aromatic -CH | C5 | 2.35 | Singlet (s) | - | Isolated. No significant coupling to F (5 bonds away). |

Technical Insight: The "Benzylic -CH

-" signal is often mistaken for a singlet. However, acoupling of ~1-2 Hz is theoretically possible due to the "W-coupling" pathway through the ring. In lower resolution instruments (300 MHz), this appears as a broadened singlet.

Comparative Analysis: Solvent Selection

Choosing the right solvent is critical for resolving the aromatic region, especially if the sample contains impurities.

Scenario A: Routine Purity Check (CDCl )

-

Pros: Cheap, excellent solubility for esters, standard reference data available.

-

Cons: Chemical shifts of H3 and H6 can overlap with residual CHCl

(7.26 ppm) if not carefully shimmed. -

Verdict: Best for routine QC.

Scenario B: Complex Mixture Analysis (DMSO- )

-

Pros: High polarity causes significant deshielding of aromatic protons, often separating H3 and H6 further from each other and from impurities.

-

Cons: Viscosity broadens peaks slightly; water peak (3.33 ppm) can obscure the benzylic CH

or OMe signals. -

Verdict: Use when aromatic resolution is ambiguous in CDCl

.

Solvent Shift Comparison Table ( )

| Proton | Impact | |||

| H3 (Ortho-F) | 7.40 | 7.55 | +0.15 | Moves clear of solvent residual. |

| H6 (Meta-F) | 7.10 | 7.22 | +0.12 | Distinct separation maintained. |

| -OCH | 3.70 | 3.65 | -0.05 | Minimal change. |

| -CH | 3.65 | 3.60 | -0.05 | Potential overlap with water (3.33 ppm). |

| Ar-CH | 2.35 | 2.30 | -0.05 | Minimal change. |

Comparative Analysis: Regioisomer Differentiation

A common synthetic challenge is the formation of the 3-methyl regioisomer (Methyl 4-bromo-2-fluoro-3-methylphenylacetate) during Friedel-Crafts alkylation.

The "Target vs. Isomer" Logic Tree

Figure 2: Decision logic for confirming regio-purity based on aromatic coupling patterns.

Key Diagnostic:

-

Target Molecule: H3 and H6 are para to each other. They do not couple (

). You see two clean doublets due to F-coupling only. -

Impurity (3-Methyl): H5 and H6 are ortho to each other. They will couple (

Hz). You see complex multiplets (dd).

Experimental Protocol: High-Resolution Acquisition

To ensure reproducibility and maximize spectral quality for publication or filing:

-

Sample Preparation:

-

Dissolve 5-10 mg of the purified solid in 0.6 mL of CDCl

(containing 0.03% TMS). -

Filter through a cotton plug directly into the NMR tube to remove suspended solids that cause line broadening.

-

Note: Ensure the tube is rated for at least 400 MHz (high-precision glass).

-

-

Acquisition Parameters (Standard 400 MHz):

-

Pulse Sequence: Standard 1H (zg30).

-

Spectral Width: -2 to 14 ppm (ensure all aromatics are captured).

-

Scans (NS): 16 (sufficient for >5 mg sample).

-

Relaxation Delay (D1): 1.0 - 2.0 seconds.

-

Temperature: 298 K (25°C).

-

-

Processing:

-

Apply an exponential window function (LB = 0.3 Hz) to enhance S/N.

-

Phase correction: Manual phasing is critical for the aromatic doublets.

-

Baseline correction: Polynomial fit (order 1 or 2).

-

Reference: Set TMS to 0.00 ppm or residual CHCl

to 7.26 ppm.

-

References

-

General Fluorine Coupling Constants

-

Dolph, T. et al. "19F NMR Chemical Shifts and Coupling Constants of Fluorinated Aromatic Compounds." Journal of Fluorine Chemistry.

-

-

Solvent Effects in NMR

-

Fulmer, G. R. et al. "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics, 2010.

-

-

Regioisomer Analysis via NMR

-

Claridge, T. D. W. High-Resolution NMR Techniques in Organic Chemistry. 3rd Edition, Elsevier, 2016.

-

-

Spectral Prediction Tools

-

ChemDraw / MestReNova Prediction Algorithms (Standard Industry Reference).

-

Sources

A Comparative Guide to the ¹³C NMR Chemical Shifts of Methyl 4-bromo-2-fluoro-5-methylphenylacetate

For Researchers, Scientists, and Drug Development Professionals

Introduction to ¹³C NMR in Substituted Aromatic Systems

¹³C NMR spectroscopy is a powerful analytical technique for determining the carbon framework of organic molecules. In aromatic systems, the chemical shifts of the carbon atoms are particularly sensitive to the electronic environment, which is modulated by the attached substituents.[1][2] Electron-donating groups (EDGs) tend to increase the electron density on the aromatic ring, particularly at the ortho and para positions, leading to an upfield shift (lower ppm values).[3] Conversely, electron-withdrawing groups (EWGs) decrease electron density, causing a downfield shift (higher ppm values).[1][3] The interplay of inductive and resonance effects of multiple substituents can lead to complex and nuanced ¹³C NMR spectra.[4][5]

Predicted ¹³C NMR Chemical Shifts for Methyl 4-bromo-2-fluoro-5-methylphenylacetate

The predicted ¹³C NMR chemical shifts for Methyl 4-bromo-2-fluoro-5-methylphenylacetate are presented below. These values are calculated based on established substituent effects on a benzene ring.

| Carbon Atom | Predicted Chemical Shift (ppm) | Rationale for Shift |

| C=O | ~170 | Typical range for an ester carbonyl carbon.[2] |

| -OCH₃ | ~52 | Standard chemical shift for a methoxy group in an ester. |

| -CH₂- | ~39-41 | Benzylic carbon, influenced by the aromatic ring and the carbonyl group.[8] |

| C-1 (C-CH₂) | ~132-135 | Quaternary carbon attached to the electron-withdrawing acetate group. |

| C-2 (C-F) | ~158-162 (d, ¹JCF ≈ 245-255 Hz) | Strong downfield shift due to the high electronegativity of fluorine, with characteristic large one-bond C-F coupling. |

| C-3 (CH) | ~115-118 (d, ²JCF ≈ 20-25 Hz) | Upfield shift due to the ortho fluorine and para bromine. Two-bond C-F coupling is expected. |

| C-4 (C-Br) | ~118-122 | Downfield shift due to the inductive effect of bromine. |

| C-5 (C-CH₃) | ~138-142 | Downfield shift due to the methyl substituent. |

| C-6 (CH) | ~128-132 (d, ³JCF ≈ 5-10 Hz) | Influenced by the meta fluorine and ortho bromine. Three-bond C-F coupling is expected. |

| -CH₃ (Aromatic) | ~20-23 | Typical range for a methyl group attached to an aromatic ring. |

Comparative Analysis with Structurally Similar Compounds

To understand the influence of each substituent on the ¹³C NMR spectrum of the target molecule, a comparison with simpler, related phenylacetate derivatives is instructive.

| Compound | C-1 | C-2/C-6 | C-3/C-5 | C-4 | -CH₂- | -OCH₃ | C=O | Reference |

| Methyl phenylacetate | ~134.1 | ~129.3 | ~128.6 | ~127.1 | ~41.1 | ~51.9 | ~171.9 | [9][10] |

| Methyl 4-bromophenylacetate | ~133 | ~131 | ~131 | ~121 | ~40 | ~52 | ~171 | [11] |

| Ethyl 4-bromophenylacetate | - | - | - | - | - | - | - | [12] |

Analysis of Substituent Effects:

-

Bromine (at C-4): The bromine atom at the para position in Methyl 4-bromophenylacetate causes a downfield shift of the C-2/C-6 and C-3/C-5 carbons compared to the unsubstituted Methyl phenylacetate, due to its inductive electron-withdrawing effect. The C-4 carbon directly attached to the bromine experiences a significant upfield shift.

-

Fluorine (at C-2): The highly electronegative fluorine atom in the target molecule is expected to cause a substantial downfield shift for the carbon it is directly attached to (C-2). It will also influence the chemical shifts of the adjacent carbons through both inductive and resonance effects, and introduce characteristic C-F coupling patterns.

-

Methyl Group (at C-5): The electron-donating methyl group at C-5 will cause a downfield shift at the point of attachment (C-5) and will have a smaller shielding effect on the ortho and para carbons.

The combination of these substituents in Methyl 4-bromo-2-fluoro-5-methylphenylacetate leads to a unique set of chemical shifts that can be rationalized by considering the additive nature of these effects.[4]

Experimental Protocol Considerations

For the acquisition of high-quality ¹³C NMR spectra, the following experimental protocol is recommended:

-

Sample Preparation: Dissolve 10-20 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃). Tetramethylsilane (TMS) should be added as an internal standard (0 ppm).

-

Instrument Parameters:

-

Spectrometer: A 400 MHz or higher field spectrometer is recommended for better signal dispersion.

-

Pulse Program: A standard proton-decoupled ¹³C NMR experiment (e.g., zgpg30 on Bruker instruments).

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds to ensure proper relaxation of quaternary carbons.

-

Number of Scans: 1024 or more, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.

-

Visualizing Substituent Effects

The following diagram illustrates the key electronic influences of the substituents on the aromatic ring of Methyl 4-bromo-2-fluoro-5-methylphenylacetate.

Sources

- 1. NMR Spectroscopy of Benzene Derivatives [moodle.tau.ac.il]

- 2. 13.11 Characteristics of 13C NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]

- 3. The unexpected roles of σ and π orbitals in electron donor and acceptor group effects on the 13 C NMR chemical shifts in substituted benzenes - Chemical Science (RSC Publishing) DOI:10.1039/C7SC02163A [pubs.rsc.org]

- 4. jcsp.org.pk [jcsp.org.pk]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Visualizer loader [nmrdb.org]

- 7. acdlabs.com [acdlabs.com]

- 8. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 9. Methyl phenylacetate | C9H10O2 | CID 7559 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Methyl phenylacetate(101-41-7) 13C NMR spectrum [chemicalbook.com]

- 11. Methyl 4-bromophenylacetate(41841-16-1) 1H NMR spectrum [chemicalbook.com]

- 12. spectrabase.com [spectrabase.com]

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.